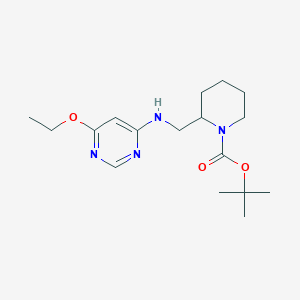![molecular formula C14H13F3N2O2 B2683835 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile CAS No. 1710560-87-4](/img/structure/B2683835.png)
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is a chemical compound that features a trifluoromethoxy group attached to a benzoyl moiety, which is further connected to a piperidine ring with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzoyl chloride: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Coupling with Piperidine: The 4-(trifluoromethoxy)benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the corresponding amide.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Major Products Formed
Substitution: Products with nucleophiles replacing the trifluoromethoxy group.
Reduction: Corresponding amines from the reduction of the carbonitrile group.
Oxidation: N-oxides from the oxidation of the piperidine ring.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The trifluoromethoxy group imparts unique electronic properties, making it useful in the development of advanced materials such as organic semiconductors.
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)benzyl alcohol: Used as a pharmaceutical intermediate and in NMR spectroscopy.
4-(Trifluoromethoxy)benzoyl chloride: An important intermediate in organic synthesis and pharmaceuticals.
4-(Trifluoromethoxy)benzyl bromide: Utilized in the synthesis of various organic compounds.
Uniqueness
1-[4-(Trifluoromethoxy)benzoyl]piperidine-4-carbonitrile is unique due to the combination of its trifluoromethoxy group, benzoyl moiety, piperidine ring, and carbonitrile group. This combination imparts distinct physicochemical properties, making it valuable in diverse applications ranging from pharmaceuticals to materials science.
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)benzoyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)21-12-3-1-11(2-4-12)13(20)19-7-5-10(9-18)6-8-19/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUJQJUTZETCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
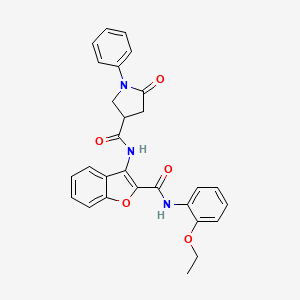
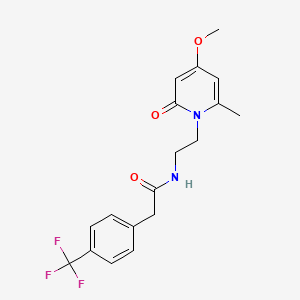
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2683757.png)
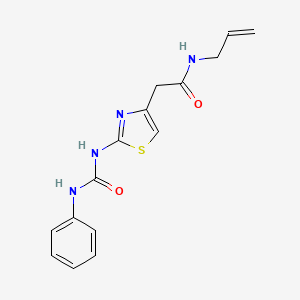
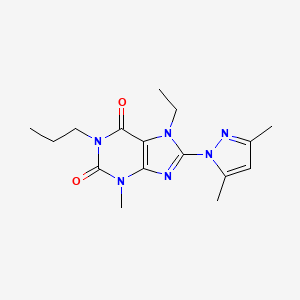
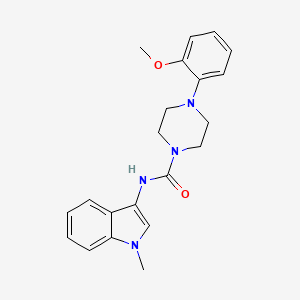
![1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine](/img/structure/B2683765.png)
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2683766.png)
![N-methyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-phenylacetamide](/img/structure/B2683769.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2683770.png)


![Ethyl ((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2683774.png)
